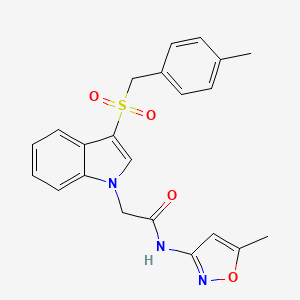![molecular formula C21H21N3O3 B11293198 2-[3-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenoxy]-1-(piperidin-1-yl)ethanone](/img/structure/B11293198.png)
2-[3-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenoxy]-1-(piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenoxy]-1-(piperidin-1-yl)ethanone is a compound that belongs to the class of oxadiazoles, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry. This compound features a phenyl group attached to an oxadiazole ring, which is further connected to a phenoxy group and a piperidinyl ethanone moiety.
Preparation Methods
The synthesis of 2-[3-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenoxy]-1-(piperidin-1-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-(4-azidophenyl)-5-(aryl)-oxadiazole-1,3,4 with terminal ethynyls derived from PEG-3 and PEG-4 in the presence of a copper catalyst
Chemical Reactions Analysis
2-[3-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenoxy]-1-(piperidin-1-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl group can lead to the formation of phenolic derivatives, while reduction can yield amine derivatives.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a fluorescent chemosensor for detecting electron-deficient species such as nitro-explosive components and heavy metal ions . In medicine, oxadiazole derivatives, including this compound, have shown promise as antimicrobial, anticancer, and anti-inflammatory agents . In industry, it is used in the development of fluorescent dyes, OLEDs, and sensors .
Mechanism of Action
The mechanism of action of 2-[3-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenoxy]-1-(piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, as a fluorescent chemosensor, it interacts with electron-deficient species, leading to a “turn-off” fluorescence response . In biological systems, its antimicrobial and anticancer activities are attributed to its ability to interfere with cellular processes and inhibit the growth of pathogens and cancer cells .
Comparison with Similar Compounds
2-[3-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenoxy]-1-(piperidin-1-yl)ethanone can be compared with other oxadiazole derivatives such as 1-[5-(4-methylthiazol-5-yl)-2-phenyl-1,3,4-oxadiazol-3(2H)-yl]ethanone . While both compounds share the oxadiazole core, they differ in their substituents and specific applications. The unique combination of the phenyl, phenoxy, and piperidinyl ethanone groups in this compound contributes to its distinct properties and applications, particularly in the field of fluorescence sensing and medicinal chemistry.
Properties
Molecular Formula |
C21H21N3O3 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C21H21N3O3/c25-19(24-12-5-2-6-13-24)15-26-18-11-7-10-17(14-18)20-22-21(27-23-20)16-8-3-1-4-9-16/h1,3-4,7-11,14H,2,5-6,12-13,15H2 |
InChI Key |
XWTXHLIRPQMWRP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)COC2=CC=CC(=C2)C3=NOC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(butan-2-yl)-2-{[(2-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}benzamide](/img/structure/B11293116.png)
![2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B11293124.png)

![2,4-difluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B11293134.png)
![Ethyl 4-[(2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]piperazine-1-carboxylate](/img/structure/B11293139.png)
![1-(3-fluorobenzyl)-8-methoxy-5-methyl-3-(2-phenylethyl)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B11293140.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide](/img/structure/B11293146.png)

![2-[(4-Fluorophenyl)methyl]-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B11293155.png)
![N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}thiophene-2-carboxamide](/img/structure/B11293171.png)
![2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-[(5-methylthiophen-2-yl)methyl]ethanamine](/img/structure/B11293185.png)
![1-methyl-N-(4-methylphenyl)-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11293190.png)
![N-(2-chloro-5-methoxyphenyl)-3-(4-chlorophenyl)-5-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11293197.png)
![N-(3,4-dimethoxyphenyl)-5-hydroxy-3-methyl-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11293201.png)
